molecular formula C18H17ClN2O2 B15287375 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid

Cat. No.: B15287375
M. Wt: 328.8 g/mol
InChI Key: NUIZNGTWOLJUSB-UHFFFAOYSA-N
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Description

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole core.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-benzyl group and the propionic acid side chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid

InChI

InChI=1S/C18H17ClN2O2/c1-12(18(22)23)11-21-16-5-3-2-4-15(16)20-17(21)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23)

InChI Key

NUIZNGTWOLJUSB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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